molecular formula C28H22N4O4 B11019156 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)propanamide

Cat. No.: B11019156
M. Wt: 478.5 g/mol
InChI Key: XVUAOOUYJTXENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)propanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines isoindoloquinazoline and quinoline moieties, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)propanamide typically involves multi-step organic synthesis. The process may start with the preparation of the isoindoloquinazoline core, followed by the introduction of the quinoline moiety and the propanamide side chain. Key steps might include:

    Formation of the Isoindoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as phthalic anhydride and anthranilic acid derivatives under acidic or basic conditions.

    Attachment of the Quinoline Moiety: This step may involve coupling reactions, such as Suzuki or Heck coupling, using quinoline derivatives and suitable catalysts.

    Introduction of the Propanamide Side Chain: This can be accomplished through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be susceptible to oxidation at specific sites, such as the methoxy group on the quinoline ring.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindoloquinazoline core.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the quinoline or isoindoloquinazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)propanamide may serve as a probe for studying enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific biological pathways.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, the compound might find applications in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-3-yl)propanamide: Lacks the methoxy group on the quinoline ring.

    3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-hydroxyquinolin-3-yl)propanamide: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)propanamide may confer unique electronic and steric properties, potentially enhancing its biological activity or altering its reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H22N4O4

Molecular Weight

478.5 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(7-methoxyquinolin-3-yl)propanamide

InChI

InChI=1S/C28H22N4O4/c1-36-19-11-10-17-14-18(16-29-23(17)15-19)30-25(33)12-13-31-26-20-6-2-3-7-21(20)28(35)32(26)24-9-5-4-8-22(24)27(31)34/h2-11,14-16,26H,12-13H2,1H3,(H,30,33)

InChI Key

XVUAOOUYJTXENF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.